molecular formula C16H21N3O5 B14803618 ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate

ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate

Cat. No.: B14803618
M. Wt: 335.35 g/mol
InChI Key: OAFMMMKCPXLOEZ-GZTJUZNOSA-N
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Description

Ethyl 2-isopropyl-3-[(3-nitrobenzoyl)hydrazono]butanoate is a complex organic compound with the molecular formula C16H21N3O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-isopropyl-3-[(3-nitrobenzoyl)hydrazono]butanoate typically involves the condensation of ethyl 2-isopropyl-3-oxobutanoate with 3-nitrobenzoyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isopropyl-3-[(3-nitrobenzoyl)hydrazono]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-isopropyl-3-[(3-nitrobenzoyl)hydrazono]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-isopropyl-3-[(3-nitrobenzoyl)hydrazono]butanoate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl hydrazone moiety can interact with enzymes and receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-isopropyl-3-[(3-nitrobenzoyl)hydrazono]butanoate is unique due to the specific positioning of the nitro group on the benzoyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

ethyl 3-methyl-2-[(E)-C-methyl-N-[(3-nitrobenzoyl)amino]carbonimidoyl]butanoate

InChI

InChI=1S/C16H21N3O5/c1-5-24-16(21)14(10(2)3)11(4)17-18-15(20)12-7-6-8-13(9-12)19(22)23/h6-10,14H,5H2,1-4H3,(H,18,20)/b17-11+

InChI Key

OAFMMMKCPXLOEZ-GZTJUZNOSA-N

Isomeric SMILES

CCOC(=O)C(C(C)C)/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C

Canonical SMILES

CCOC(=O)C(C(C)C)C(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C

Origin of Product

United States

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